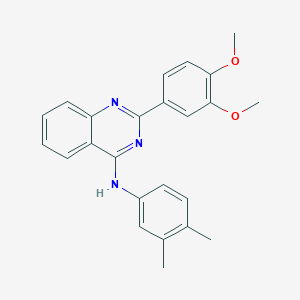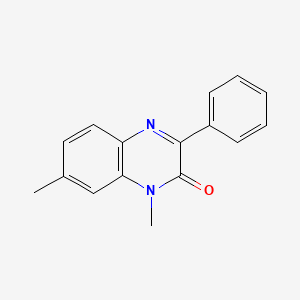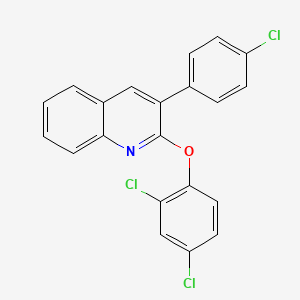![molecular formula C33H26F2N4O2S2 B2742814 2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 689771-66-2](/img/structure/B2742814.png)
2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with thiol-containing compounds.
Linking with Propane-1,3-diyl: The final step involves linking two quinazolinone units through a propane-1,3-diyl bridge, typically using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the fluorobenzyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives, defluorinated products.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Anticancer Research: Quinazolinone derivatives are known for their anticancer properties, and this compound may be investigated for its potential to inhibit cancer cell growth.
Antimicrobial Activity: The compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.
Mecanismo De Acción
The mechanism of action of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Binding to DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioether-Linked Compounds: Molecules with thioether linkages connecting different functional groups.
Fluorobenzyl-Containing Compounds: Compounds with fluorobenzyl groups attached to various cores.
Uniqueness
“3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” is unique due to its specific combination of a quinazolinone core, fluorobenzyl groups, and a thioether linkage connected by a propane-1,3-diyl bridge. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAWTGYGNMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2742737.png)
![(2E)-2-CYANO-N-(2-ETHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2742738.png)
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)


![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2742746.png)
![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2742748.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)
![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)

